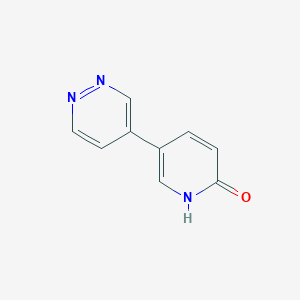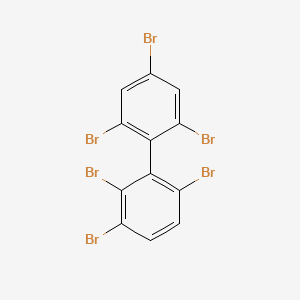
2,2',3,4',6,6'-Hexabromobiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,3,4’,6,6’-Hexabromobiphenyl is a member of the polybrominated biphenyl group, which is known for its high bioaccumulation, chronic toxicity, and environmental persistence . This compound has been used primarily as a flame retardant in various industrial applications, particularly in the 1970s . Due to its toxic effects and persistence, it has been classified as a persistent organic pollutant (POP) and is subject to strict regulations .
Preparation Methods
The synthesis of 2,2’,3,4’,6,6’-Hexabromobiphenyl typically involves the bromination of biphenyl compounds. One common method is the bromination of 1,3,5-tribromobenzene . The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures and solvent conditions . Industrial production methods have historically involved large-scale bromination processes, but the production and use of this compound have been significantly reduced due to regulatory restrictions .
Chemical Reactions Analysis
2,2’,3,4’,6,6’-Hexabromobiphenyl undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of brominated biphenyl oxides.
Reduction: Reduction reactions can remove bromine atoms, resulting in less brominated biphenyls.
Substitution: Halogen exchange reactions can occur, where bromine atoms are replaced by other halogens or functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or iodine . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2’,3,4’,6,6’-Hexabromobiphenyl has been studied extensively for its environmental impact and toxicological effects. It has been used in research to understand the behavior of persistent organic pollutants in the environment and their bioaccumulation in living organisms . Additionally, it has applications in studying the mechanisms of flame retardancy and the development of safer alternatives . In the field of toxicology, it serves as a model compound for studying the effects of brominated flame retardants on human health and the environment .
Mechanism of Action
The toxic effects of 2,2’,3,4’,6,6’-Hexabromobiphenyl are primarily mediated through its interaction with cellular receptors and enzymes. It acts as a ligand-activated transcriptional activator, binding to the xenobiotic response element (XRE) promoter region of genes it activates . This leads to the expression of multiple phase I and II xenobiotic metabolizing enzymes, such as CYP1A1 . These enzymes are involved in the metabolism and detoxification of various xenobiotics, but their activation can also lead to toxic effects and disruption of cellular processes .
Comparison with Similar Compounds
2,2’,3,4’,6,6’-Hexabromobiphenyl is part of a larger group of polybrominated biphenyls (PBBs), which include compounds like 2,2’,4,4’,6,6’-Hexabromobiphenyl and 2,2’,3,4,5,6-Hexabromobiphenyl . These compounds share similar structures and properties, such as high bromine content and environmental persistence . each compound has unique reactivity and toxicological profiles, which can influence their specific applications and regulatory status . The uniqueness of 2,2’,3,4’,6,6’-Hexabromobiphenyl lies in its specific bromination pattern, which affects its chemical behavior and interactions with biological systems .
Properties
CAS No. |
93261-83-7 |
|---|---|
Molecular Formula |
C12H4Br6 |
Molecular Weight |
627.6 g/mol |
IUPAC Name |
1,2,4-tribromo-3-(2,4,6-tribromophenyl)benzene |
InChI |
InChI=1S/C12H4Br6/c13-5-3-8(16)10(9(17)4-5)11-6(14)1-2-7(15)12(11)18/h1-4H |
InChI Key |
IQTCAECVXQIAJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Br)C2=C(C=C(C=C2Br)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


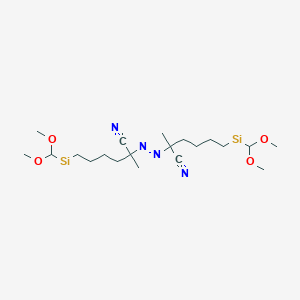
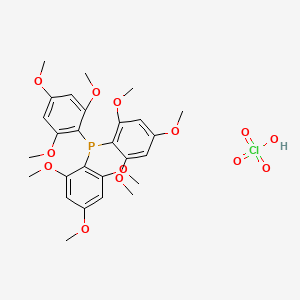

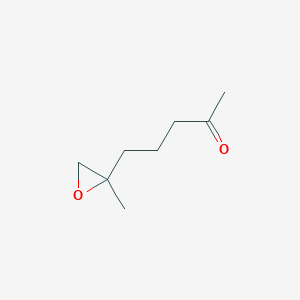
![2-{[2-(Octyloxy)ethoxy]methyl}-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14366104.png)
![N-(4-Acetylphenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14366112.png)

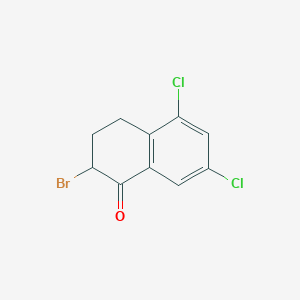

![N~1~,N~10~-Bis[(4-methylpiperazin-1-yl)methyl]decanediamide](/img/structure/B14366124.png)
![2-({[1-Methoxy-3-(tetradecyloxy)propan-2-YL]oxy}methyl)oxirane](/img/structure/B14366130.png)
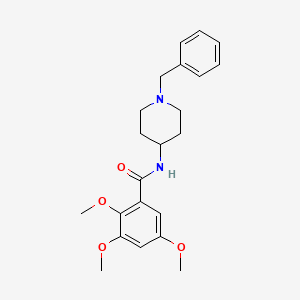
![2-[(2-Methylphenoxy)acetyl]benzamide](/img/structure/B14366141.png)
